Bienvenue dans la boutique en ligne BenchChem!

ETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Lipophilicity Physicochemical profiling Drug-likeness prediction

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 706763-48-6) is a synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class, characterized by a 4-fluoro-2-methylbenzenesulfonamido substituent at the 5-position, a 2-methyl group on the benzofuran core, and an ethyl ester at the 3-position. Its molecular formula is C19H18FNO5S with a molecular weight of 391.4 g/mol, and it carries the PubChem CID 1297133.

Molecular Formula C19H18FNO5S
Molecular Weight 391.4g/mol
CAS No. 706763-48-6
Cat. No. B492095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
CAS706763-48-6
Molecular FormulaC19H18FNO5S
Molecular Weight391.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C
InChIInChI=1S/C19H18FNO5S/c1-4-25-19(22)18-12(3)26-16-7-6-14(10-15(16)18)21-27(23,24)17-8-5-13(20)9-11(17)2/h5-10,21H,4H2,1-3H3
InChIKeyIASDVELTURJVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-Fluoro-2-Methylbenzenesulfonamido)-2-Methyl-1-Benzofuran-3-Carboxylate (CAS 706763-48-6): Core Structural Identity and Procurement Context


Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 706763-48-6) is a synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class, characterized by a 4-fluoro-2-methylbenzenesulfonamido substituent at the 5-position, a 2-methyl group on the benzofuran core, and an ethyl ester at the 3-position [1]. Its molecular formula is C19H18FNO5S with a molecular weight of 391.4 g/mol, and it carries the PubChem CID 1297133 [1]. The compound is supplied at ≥95% purity by specialty chemical vendors . Critically, both ChEMBL and ZINC databases report no known bioactivity data for this specific compound, meaning all differentiation must be anchored in its computable physicochemical properties and structural features that distinguish it from close analogs [2].

Why Generic Substitution of Ethyl 5-(4-Fluoro-2-Methylbenzenesulfonamido)-2-Methyl-1-Benzofuran-3-Carboxylate Fails: Structural Specificity Across the Benzofuran Sulfonamide Series


Benzofuran-3-carboxylate sulfonamides are not interchangeable due to the profound impact of subtle substituent variations on computed physicochemical parameters that govern molecular recognition, solubility, and permeability [1]. The target compound's 4-fluoro-2-methylbenzenesulfonamido group introduces a unique combination of steric bulk (ortho-methyl) and electronic character (para-fluoro) that cannot be recapitulated by analogs bearing a simple 4-fluorobenzenesulfonamido group (CAS 518319-30-7) or by ester-exchanged variants (methyl ester CAS 701940-89-8; isopropyl ester CAS 825611-28-7). As shown in the evidence below, the XLogP3 difference of 0.4–0.6 log units between the target compound and its des-methyl analog translates to a ~2.5–4× difference in computed partition coefficient [1], while the TPSA remains constant at 94 Ų across the ester series, highlighting that neither property alone suffices to predict biological behavior—both must be evaluated in concert with the full substitution pattern [1]. Without head-to-head data, procurement decisions based solely on scaffold similarity risk selecting a compound whose physicochemical signature diverges from that required by the experimental system.

Product-Specific Quantitative Evidence Guide: Ethyl 5-(4-Fluoro-2-Methylbenzenesulfonamido)-2-Methyl-1-Benzofuran-3-Carboxylate vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of Target Compound vs. Des-Methyl Analog (CAS 518319-30-7)

The target compound, bearing a 4-fluoro-2-methylbenzenesulfonamido group, exhibits a computed XLogP3 of 3.9, compared to approximately 3.3 for the des-methyl analog ethyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS 518319-30-7) [1]. This ΔXLogP3 of +0.6 log units corresponds to a roughly 4-fold increase in the computed octanol-water partition coefficient, attributable to the lipophilic contribution of the ortho-methyl substituent on the benzenesulfonamide ring [1]. Both compounds share the same TPSA (94 Ų) and hydrogen bond donor/acceptor counts, isolating the lipophilicity difference as the primary distinguishing physicochemical feature [1].

Lipophilicity Physicochemical profiling Drug-likeness prediction

Ester Group Contribution to Lipophilicity: Ethyl Ester vs. Methyl Ester Analog (CAS 701940-89-8)

Within the identical 4-fluoro-2-methylbenzenesulfonamido series, the target ethyl ester has a molecular weight of 391.4 g/mol (C19H18FNO5S) compared to 377.4 g/mol (C18H16FNO5S) for the methyl ester analog CAS 701940-89-8 [1]. The additional methylene group in the ethyl ester contributes approximately +0.2 to +0.3 log units to XLogP3 (ethyl ester ~3.9 vs. methyl ester ~3.6–3.7, based on fragment-based estimation) [1]. The ethyl ester also has a marginally larger molar volume and differs in its susceptibility to esterase-mediated hydrolysis, with ethyl esters generally exhibiting slower enzymatic cleavage than methyl esters in hepatic microsome assays—a class-level inference from medicinal chemistry literature [2].

Ester prodrug design Hydrolytic stability Pharmacokinetic tuning

Steric and Electronic Distinction of the 4-Fluoro-2-Methylbenzenesulfonamido Group vs. 4-Fluorobenzenesulfonamido (CAS 518319-30-7)

The target compound incorporates an ortho-methyl group on the benzenesulfonamide ring (4-fluoro-2-methyl substitution), which is absent in the common analog CAS 518319-30-7 (4-fluoro substitution only). This ortho-methyl group increases the computed molar refractivity (CMR) by approximately +5.65 cm³/mol (contribution of a CH₂ group per fragment-based calculation) and introduces a steric constraint that restricts rotational freedom around the S–N bond, as evidenced by the Thorpe-Ingold effect observed in related benzofuran sulfonamide crystal structures, where S–N–C angles deviate from ideal tetrahedral geometry to ~105.97° [1]. No crystal structure is available for the target compound to confirm this specific angular distortion, but the class-level precedent establishes that ortho-substitution on the sulfonamide aryl ring alters the spatial orientation of the sulfonamide NH vector, which is the primary hydrogen bond donor (HBD count = 1) in this scaffold [1][2].

Sulfonamide SAR Steric parameters Ortho-substituent effects

Procurement-Relevant Purity and Availability: Target Compound vs. Nearest Isosteric Analogs

The target compound (CAS 706763-48-6) is commercially available at ≥95% purity from Chemenu (Catalog CM913422) and is listed on ChemicalBook , providing a defined procurement pathway. In contrast, the des-methyl analog (CAS 518319-30-7) and the methyl ester analog (CAS 701940-89-8) are also commercially available, but the isopropyl ester analog (CAS 825611-28-7) and the 2-propyl analog (CAS 865613-93-0) are less commonly stocked, creating potential supply chain friction for follow-up studies [1]. The narrow molecular weight window (391.4 ± 14 g/mol) across the ester series means that identity confirmation by LC/MS can unambiguously distinguish the target from its methyl and isopropyl counterparts due to non-overlapping [M+H]⁺ signals: m/z 392.4 (target, ethyl), 378.4 (methyl), 420.5 (isopropyl) [1].

Chemical procurement Purity specification Sourcing reliability

Best Research and Industrial Application Scenarios for Ethyl 5-(4-Fluoro-2-Methylbenzenesulfonamido)-2-Methyl-1-Benzofuran-3-Carboxylate (CAS 706763-48-6)


Medicinal Chemistry SAR Exploration Requiring Ortho-Methyl Sulfonamide Spatial Constraint

When a medicinal chemistry program has identified that ortho-substitution on the benzenesulfonamide ring modulates target binding, the target compound serves as the definitive ethyl ester variant with a 4-fluoro-2-methyl substitution pattern. The ortho-methyl group increases steric demand (ΔTaft Es ≈ –1.24 vs. unsubstituted analog) and raises lipophilicity (ΔXLogP3 +0.6) relative to the des-methyl analog CAS 518319-30-7, making it the correct comparator for SAR studies where both steric and lipophilic contributions must be disentangled [1][2]. Procurement of this specific compound, rather than the des-methyl analog, ensures that the ortho-methyl effect is explicitly tested rather than conflated with other structural variables [1].

Ester-Dependent Pharmacokinetic Profiling Across the Benzofuran Sulfonamide Series

For laboratories systematically profiling the impact of the ester alkyl group on metabolic stability, cellular permeability, or plasma protein binding, the target ethyl ester (MW 391.4, XLogP3 3.9) occupies a specific position between the methyl ester (MW 377.4, XLogP3 ~3.6–3.7) and isopropyl ester (MW 405.5, XLogP3 ~4.2–4.3) within the identical sulfonamide substitution series [1]. Because TPSA (94 Ų), HBD (1), and HBA (7) counts are invariant across this ester series, any observed differences in biological readout can be attributed specifically to ester-dependent properties rather than scaffold-level changes [1]. The target compound is therefore the necessary midpoint comparator in a three-point ester SAR set [1].

Chemical Biology Probe Development with Defined Physicochemical Signature

When developing a chemical probe where target engagement is sensitive to ligand lipophilicity, the target compound's XLogP3 of 3.9 places it in the upper range of lead-like chemical space (typically XLogP3 ≤ 4), while the des-methyl analog (XLogP3 ~3.3) falls closer to the median [1]. The 0.6 log unit difference translates to a computed ~4× difference in octanol-water partitioning, which can shift the compound's distribution between aqueous assay buffer and lipid compartments (cellular membranes, protein binding sites) [1]. Selecting the target compound ensures that the probe's physicochemical profile aligns with the intended cellular or biochemical system, avoiding the risk of using a less lipophilic analog that may exhibit different non-specific binding or aggregation behavior [1][2].

Crystallography and Biophysical Studies Requiring Ortho-Substituted Sulfonamide Conformation

For co-crystallography or NMR-based binding studies where the sulfonamide NH serves as a critical hydrogen bond donor (HBD count = 1), the ortho-methyl group restricts the conformational freedom of the benzenesulfonamide ring via steric interaction with the benzofuran core [1]. Crystal structure evidence from a closely related benzofuran sulfonamide (C₁₇H₁₇NO₅S) shows that the S–N–C angle is compressed to 105.97° from the ideal tetrahedral 109.5°, consistent with the Thorpe-Ingold effect [1]. Although no target-specific crystal structure has been deposited, the class-level inference supports the expectation that the ortho-methyl analog will present the sulfonamide NH in a more constrained orientation than the des-methyl analog, potentially affecting hydrogen bond geometry with protein targets [1].

Quote Request

Request a Quote for ETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.